molecular formula C6H10OTe B14412284 4-(Ethenyltellanyl)but-3-en-2-ol CAS No. 85035-69-4

4-(Ethenyltellanyl)but-3-en-2-ol

Cat. No.: B14412284
CAS No.: 85035-69-4
M. Wt: 225.7 g/mol
InChI Key: CVSBSJLEBLARQT-UHFFFAOYSA-N
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Description

4-(Ethenyltellanyl)but-3-en-2-ol is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethenyltellanyl)but-3-en-2-ol typically involves the reaction of tellurium-containing reagents with butenol derivatives. One common method is the reaction of tellurium tetrachloride with 3-buten-2-ol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenyltellanyl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tellurium atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction can produce tellurium hydrides.

Scientific Research Applications

4-(Ethenyltellanyl)but-3-en-2-ol has several applications in scientific research:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism by which 4-(Ethenyltellanyl)but-3-en-2-ol exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound may generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbut-3-en-2-ol: Similar structure but with a phenyl group instead of a tellurium atom.

    3-Buten-2-ol: Lacks the tellurium atom, making it less reactive in certain chemical reactions.

    4-(Methylthio)but-3-en-2-ol: Contains a sulfur atom instead of tellurium, leading to different chemical properties.

Uniqueness

4-(Ethenyltellanyl)but-3-en-2-ol is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity not observed in similar compounds with sulfur or carbon atoms.

Properties

CAS No.

85035-69-4

Molecular Formula

C6H10OTe

Molecular Weight

225.7 g/mol

IUPAC Name

4-ethenyltellanylbut-3-en-2-ol

InChI

InChI=1S/C6H10OTe/c1-3-8-5-4-6(2)7/h3-7H,1H2,2H3

InChI Key

CVSBSJLEBLARQT-UHFFFAOYSA-N

Canonical SMILES

CC(C=C[Te]C=C)O

Origin of Product

United States

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